molecular formula C14H20N2 B5985582 2-sec-butyl-1-isopropyl-1H-benzimidazole

2-sec-butyl-1-isopropyl-1H-benzimidazole

Numéro de catalogue: B5985582
Poids moléculaire: 216.32 g/mol
Clé InChI: OMAVSFCJQGALNH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-sec-butyl-1-isopropyl-1H-benzimidazole, commonly known as BIBX 1382, is a potent and selective antagonist of the epidermal growth factor receptor (EGFR) tyrosine kinase. The EGFR is a transmembrane receptor that plays a crucial role in cell growth, differentiation, and survival. Overexpression or mutation of EGFR has been implicated in the development and progression of various cancers, including lung, breast, and colon cancer. BIBX 1382 has been extensively studied for its potential as an anti-cancer agent and as a tool for understanding the role of EGFR in cancer biology.

Mécanisme D'action

BIBX 1382 exerts its anti-cancer effects by binding to the ATP-binding site of 2-sec-butyl-1-isopropyl-1H-benzimidazole and inhibiting its tyrosine kinase activity. This prevents the activation of downstream signaling pathways that promote cell growth, survival, and metastasis. BIBX 1382 is highly selective for this compound and does not inhibit other closely related receptors, such as HER2 and HER3. This selectivity reduces the risk of off-target effects and enhances the specificity of BIBX 1382 as a therapeutic agent.
Biochemical and Physiological Effects:
BIBX 1382 has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit angiogenesis and tumor growth in animal models. BIBX 1382 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. In addition, BIBX 1382 has been shown to modulate the immune response to cancer, by enhancing the activity of cytotoxic T cells and reducing the activity of regulatory T cells.

Avantages Et Limitations Des Expériences En Laboratoire

BIBX 1382 has several advantages for use in laboratory experiments. It is highly potent and selective for 2-sec-butyl-1-isopropyl-1H-benzimidazole, which allows for precise control of this compound activity and downstream signaling pathways. BIBX 1382 is also stable and easy to handle, which simplifies experimental procedures and reduces the risk of experimental error. However, BIBX 1382 has some limitations as well. It is relatively expensive compared to other this compound inhibitors, which can limit its availability for some research groups. In addition, BIBX 1382 has a relatively short half-life in vivo, which can limit its efficacy as a therapeutic agent.

Orientations Futures

There are several future directions for research on BIBX 1382. One area of interest is the development of combination therapies that incorporate BIBX 1382 with other targeted therapies, chemotherapy, or immunotherapy. Another area of interest is the investigation of biomarkers that predict response to BIBX 1382 and other 2-sec-butyl-1-isopropyl-1H-benzimidazole inhibitors. This could allow for more personalized treatment of cancer patients based on their individual molecular profiles. Finally, there is ongoing research on the development of second-generation this compound inhibitors that overcome the limitations of BIBX 1382 and other first-generation inhibitors. These new inhibitors may have improved efficacy, selectivity, and safety profiles, and may be more widely applicable for the treatment of various types of cancer.

Méthodes De Synthèse

BIBX 1382 can be synthesized using a variety of methods, including the reaction of 2-sec-butyl-1H-benzimidazole with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate carbamate, which is then converted to BIBX 1382 through a series of deprotection and coupling reactions. The purity and yield of the final product can be optimized through careful purification and characterization using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.

Applications De Recherche Scientifique

BIBX 1382 has been used extensively in scientific research to investigate the role of 2-sec-butyl-1-isopropyl-1H-benzimidazole in cancer biology. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. BIBX 1382 has also been used to investigate the downstream signaling pathways activated by this compound, and to identify potential biomarkers of this compound activity and response to therapy.

Propriétés

IUPAC Name

2-butan-2-yl-1-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-5-11(4)14-15-12-8-6-7-9-13(12)16(14)10(2)3/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAVSFCJQGALNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=NC2=CC=CC=C2N1C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.